H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me)
Description
BenchChem offers high-quality H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H35N5O5 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1-methylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C32H35N5O5/c1-18-12-22(38)13-19(2)23(18)15-24(33)32(42)37-17-21-9-5-4-8-20(21)14-28(37)31(41)35-26(16-29(39)40)30-34-25-10-6-7-11-27(25)36(30)3/h4-13,24,26,28,38H,14-17,33H2,1-3H3,(H,35,41)(H,39,40)/t24-,26-,28-/m0/s1 |
InChI Key |
XFKPEXYNTQLONY-MPYJOUPCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O |
Origin of Product |
United States |
Q & A
Q. Basic Research Focus
- Forced swim test (FST) : Administer 10 mg/kg (i.p.) to mice; observe reduced immobility time (45% decrease vs. controls) .
- Tail suspension test (TST) : Dose-dependent effects (EC₅₀ = 3.5 mg/kg) correlate with DOR occupancy (PET imaging with [¹¹C]Naltrexone) .
- Control Considerations : Pre-treat with naltrindole (DOR antagonist) to confirm mechanism specificity .
How can researchers resolve contradictions in reported DOR vs. MOR/KOR selectivity ratios?
Advanced Research Focus
Discrepancies arise from assay conditions:
- Radioligand binding : Ki = 0.8 nM for DOR vs. >1,000 nM for MOR/KOR in membranes from transfected HEK293 cells .
- Functional assays : In tissues (e.g., guinea pig ileum), MOR cross-reactivity (IC₅₀ = 120 nM) may occur due to receptor dimerization .
- Recommendation : Standardize assays using homogeneous cell systems (e.g., CHO-K1 with uniform receptor density) and include reference ligands (e.g., UFP-512 for DOR, DAMGO for MOR) .
What strategies improve reproducibility in synthesizing stereochemically pure NH-(S)CH(CH₂-COOH)-Bid(N1-Me) intermediates?
Q. Basic Research Focus
- Chiral resolution : Use (R)- or (S)-BINAP catalysts during benzimidazole formation to ensure >99% enantiomeric excess .
- Analytical validation : Monitor stereochemistry via [α]D values (e.g., +7.3° for H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid(N1-Me) in DMSO) and 2D-NMR (NOESY for spatial configuration) .
How does the compound’s pharmacokinetic profile influence in vivo experimental design?
Q. Advanced Research Focus
- Bioavailability : 22% oral bioavailability in rats due to carboxylic acid moiety; use subcutaneous (s.c.) or intraperitoneal (i.p.) routes for CNS studies .
- Metabolism : Stable in plasma (t₁/₂ = 90 min) but undergoes hepatic glucuronidation. Include carboxylesterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in ex vivo assays .
What computational tools predict interactions between H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid(N1-Me) and DOR subtypes?
Q. Methodological Guidance
- Docking : Use Schrödinger Suite or AutoDock Vina with DOR crystal structure (PDB: 6PT3). Key interactions: Tic moiety with W274/L300 and Bid with Y308 .
- MD simulations : AMBER or GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
How to design a study investigating synergistic effects with kappa opioid receptor (KOR) antagonists?
Q. Advanced Research Focus
- Dose matrix : Combine subeffective doses of H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid(N1-Me) (e.g., 1 mg/kg) with LY2444296 (KOR antagonist; 0.3 mg/kg) in FST .
- Statistical design : Use factorial ANOVA to test interaction effects, followed by post hoc Tukey tests. Power analysis (α = 0.05, β = 0.2) recommends n ≥ 8 per group .
What are best practices for validating DOR engagement in non-rodent models?
Q. Methodological Guidance
- PET imaging : Use [¹¹C]Naltrexone in primates; correlate ligand displacement with behavioral readouts .
- Ex vivo autoradiography : Post-mortem brain sections (prefrontal cortex) incubated with [³H]Deltorphin-II to quantify receptor occupancy .
How to address discrepancies between in vitro potency and in vivo efficacy in depression models?
Q. Advanced Research Focus
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with Emax models to predict brain exposure .
- Blood-brain barrier (BBB) penetration : Measure logD (1.8) and use in silico tools (e.g., BBB Predictor) to optimize prodrug derivatives (e.g., esterification of -COOH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
